

Apremilast cell culture model for psoriasis research

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Compound of Interest

Compound Name: **Apremilast**
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Application Notes & Protocols

Introduction: Deconstructing Psoriatic Inflammation in a Dish

Psoriasis is a chronic, immune-mediated inflammatory disease where a dysregulated interplay between immune cells and keratinocytes drives the formation of erythematous, scaly plaques on the skin.^{[1][2]} At the heart of its pathogenesis is an inflammatory cascade modulated by pro-inflammatory cytokines, particularly those in the IL-23/Th17 axis, and TNF- α .^{[2][3]}

Understanding this complex network is paramount for developing targeted therapies.

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) approved for the treatment of psoriasis and psoriatic arthritis.^{[3][4]} Unlike biologics that target single extracellular cytokines, **apremilast** works intracellularly to modulate the production of multiple pro- and anti-inflammatory mediators.^{[5][6]} This unique mechanism makes it an important tool for both therapy and research. To effectively study its impact and screen for novel therapeutics, robust in vitro models that recapitulate key aspects of psoriatic inflammation are essential.

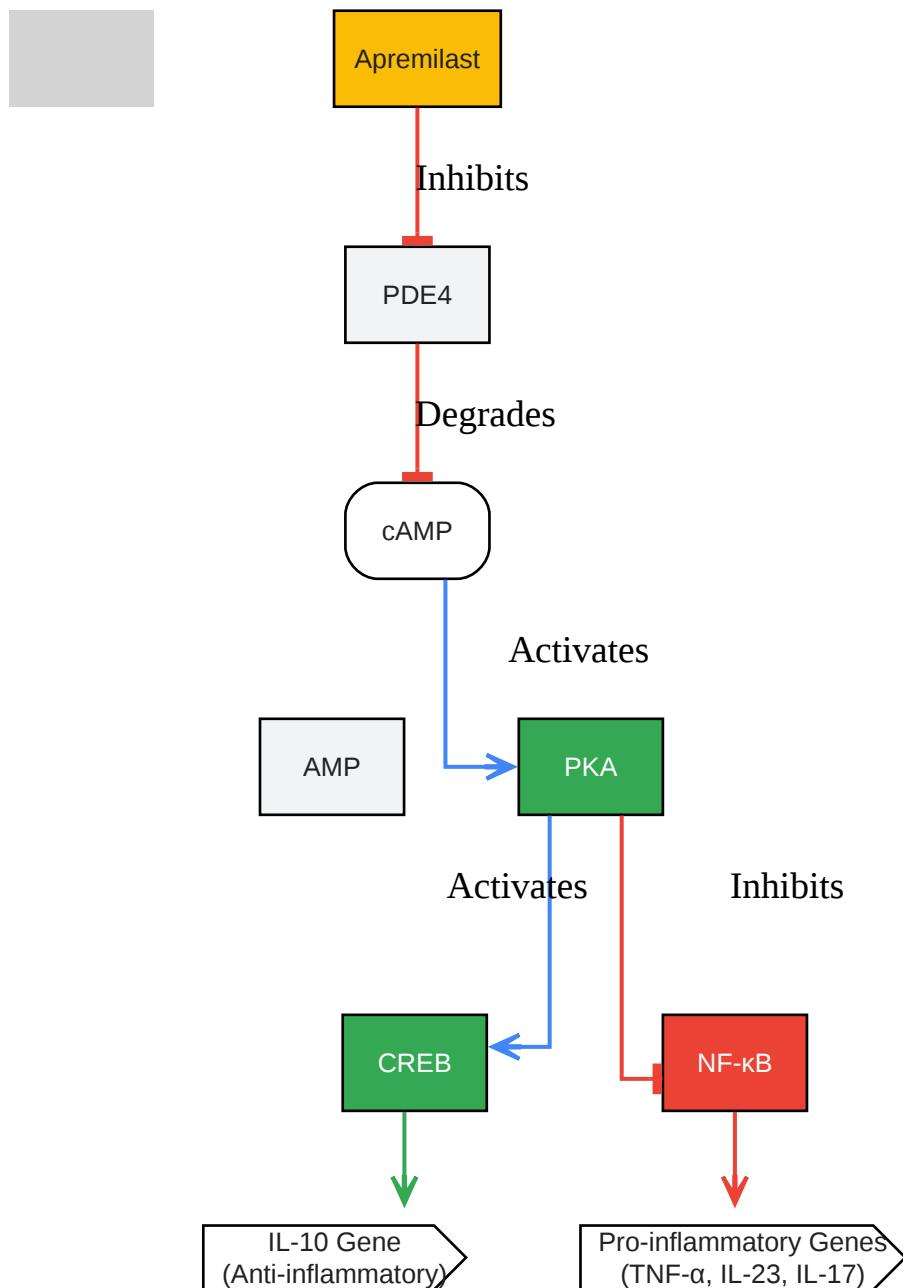
This guide provides a comprehensive overview and detailed protocols for establishing a cell culture model to investigate the effects of **apremilast**. We will delve into the molecular mechanism, explain the rationale behind the model system, and provide step-by-step instructions for execution and analysis.

The Molecular Logic: How Apremilast Rebalances the Cytokine Network

The therapeutic effect of **apremilast** is rooted in its specific inhibition of PDE4, the predominant PDE isoenzyme in most immune cells.[3][4]

- PDE4 Inhibition and cAMP Elevation: Cyclic adenosine monophosphate (cAMP) is a critical second messenger that intrinsically modulates inflammatory responses.[4][5] PDE4 is the enzyme responsible for degrading cAMP into AMP.[7] By inhibiting PDE4, **apremilast** causes intracellular levels of cAMP to rise.[8][9]
- Downstream Signaling Cascade: The elevated cAMP levels activate downstream pathways, primarily through Protein Kinase A (PKA).[8][10] This activation leads to a dual effect:
 - Inhibition of Pro-inflammatory Mediators: PKA activation leads to the phosphorylation and subsequent inhibition of the transcription factor NF-κB.[8] This downregulates the transcription of multiple pro-inflammatory cytokines central to psoriasis, including TNF-α, IL-23, and IL-17.[4][5][8]
 - Upregulation of Anti-inflammatory Mediators: PKA also phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which in turn increases the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10).[7][8]

This mechanism allows **apremilast** to restore a more balanced inflammatory state by reducing the key drivers of psoriatic pathology.[6]



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Caption: **Apremilast** inhibits PDE4, increasing cAMP levels and activating PKA.

Designing the Psoriasis Model: From Monolayer to Crosstalk

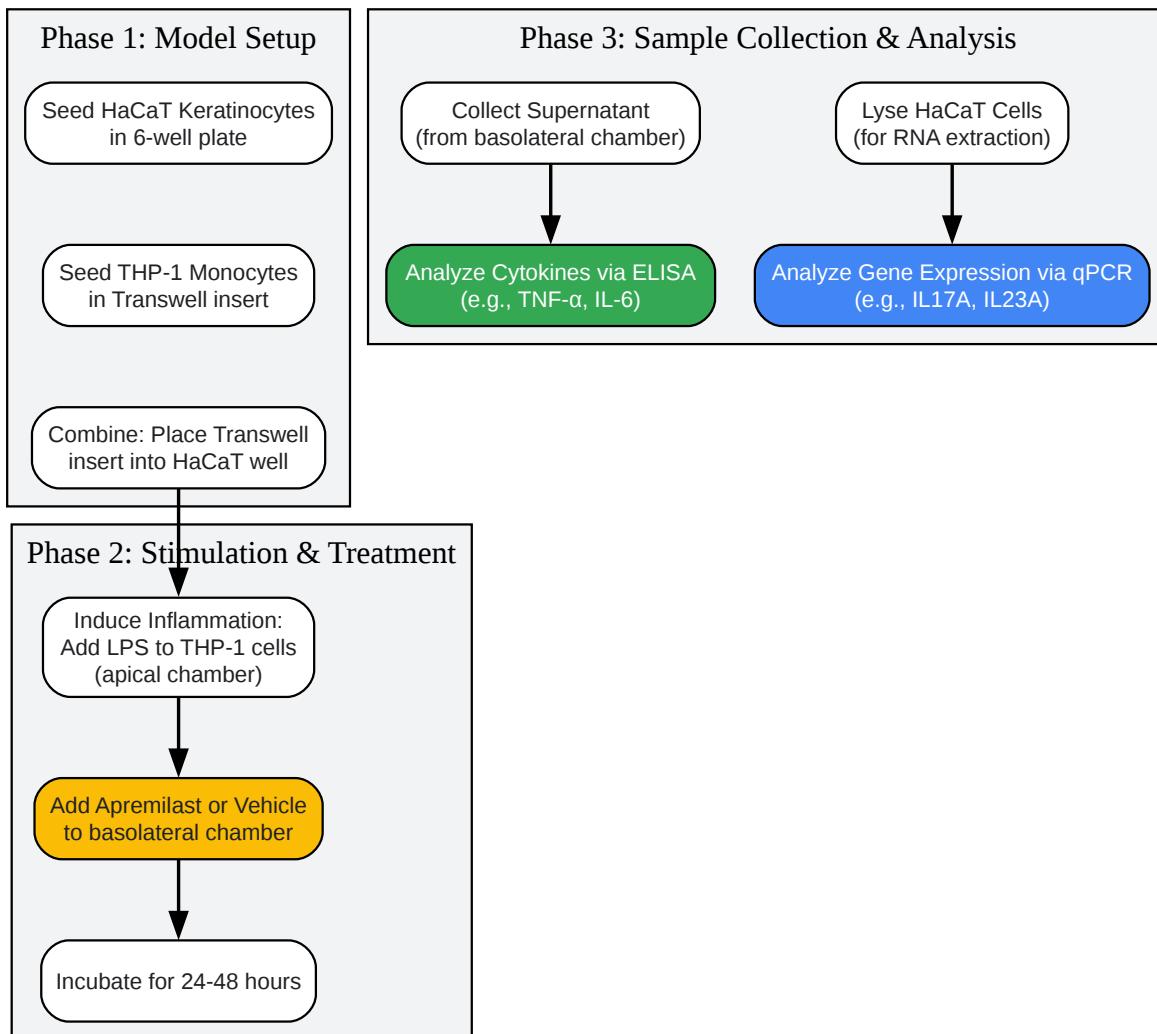
While no in vitro system can perfectly replicate human psoriasis, several models can effectively simulate key pathological features.^[1] The choice of model depends on the specific research question.

- **Monolayer Keratinocyte Models:** Using a single cell type, such as the immortalized human keratinocyte HaCaT cell line or normal human epidermal keratinocytes (NHEK), provides a simple, reproducible system.^{[11][12]} A psoriatic phenotype can be induced by treating these cells with a cocktail of pro-inflammatory cytokines (e.g., TNF- α , IL-17A, IL-22) that are known to be present in psoriatic lesions.^{[11][13]} This model is excellent for studying the direct effects of compounds on keratinocyte hyperproliferation and inflammatory gene expression.
- **Co-Culture Models:** Psoriasis is driven by the interaction between keratinocytes and immune cells.^{[2][14]} Co-culture models, which combine keratinocytes with immune cells like monocytes (e.g., THP-1 cell line) or T-cells, offer a more physiologically relevant system.^{[11][15]} These models can be established with cells in direct contact or separated by a porous membrane in a Transwell system, which allows for the study of communication via secreted factors.^{[11][16]} This setup is ideal for modeling the inflammatory crosstalk that initiates and sustains the disease state.

For these application notes, we will focus on an indirect co-culture model using HaCaT keratinocytes and THP-1 monocytes. This model effectively simulates the inflammatory signaling loop where activated monocytes release cytokines that, in turn, activate keratinocytes, providing a robust system for evaluating the broad anti-inflammatory effects of **apremilast**.^[15]

Experimental Workflow: A Validated System

The following diagram outlines the complete experimental process, from cell culture setup to data acquisition and analysis. This workflow incorporates essential controls to ensure the trustworthiness and reproducibility of the results.



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Caption: Experimental workflow for the **apremilast** co-culture psoriasis model.

Protocol 1: HaCaT and THP-1 Co-Culture Psoriasis Model

This protocol details the establishment of an indirect co-culture system to model psoriatic inflammation and assess the efficacy of **apremilast**.

A. Materials and Reagents

Reagent	Recommended Source
HaCaT human keratinocyte cell line	ATCC or equivalent
THP-1 human monocytic cell line	ATCC or equivalent
Dulbecco's Modified Eagle Medium (DMEM)	Gibco, Lonza
RPMI-1640 Medium	Gibco, Lonza
Fetal Bovine Serum (FBS)	Gibco, Sigma-Aldrich
Penicillin-Streptomycin (100X)	Gibco, Sigma-Aldrich
Trypsin-EDTA (0.25%)	Gibco, Sigma-Aldrich
Transwell® Permeable Supports (6-well, 1.0 µm pore size)	Corning, Falcon
Lipopolysaccharide (LPS) from E. coli	Sigma-Aldrich
Apremilast	Selleckchem, Cayman Chemical
Dimethyl sulfoxide (DMSO), cell culture grade	Sigma-Aldrich

B. Cell Culture and Model Assembly

- HaCaT Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain in a 37°C, 5% CO₂ incubator. Passage cells at 80-90% confluence.
- THP-1 Culture: Culture THP-1 suspension cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cell density between 2-8 x 10⁵ cells/mL.
- Day 1: Seed HaCaT Cells: Seed HaCaT cells into the bottom of 6-well plates at a density of 2.5 x 10⁵ cells per well in 2 mL of DMEM media. Incubate for 24 hours to allow for attachment.
- Day 2: Assemble Co-Culture:

- Carefully remove the media from the HaCaT cells.
- Seed THP-1 cells into the Transwell inserts at a density of 5×10^5 cells per insert in 1.5 mL of RPMI-1640 media.
- Place the THP-1-containing inserts into the wells with the adherent HaCaT cells.
- Add 2 mL of fresh DMEM to the basolateral (bottom) chamber.
- Incubate for 4-6 hours to allow the system to equilibrate.

C. Inflammatory Stimulation and **Apremilast** Treatment

- Prepare **Apremilast** Stock: Dissolve **apremilast** in DMSO to create a 10 mM stock solution. Further dilute in the appropriate cell culture medium for working solutions. Note: The final DMSO concentration in the culture should not exceed 0.1% to avoid toxicity.
- Experimental Groups: Prepare the following conditions (in triplicate):
 - Vehicle Control: No LPS, treated with DMSO vehicle.
 - Inflamed Control: LPS-stimulated, treated with DMSO vehicle.
 - **Apremilast** Treatment: LPS-stimulated, treated with **apremilast** (e.g., 0.1 μ M, 1 μ M, 10 μ M).
- Stimulation: Add LPS to the apical (top) chamber containing THP-1 cells to a final concentration of 1 μ g/mL.^[16] This will activate the monocytes to release pro-inflammatory cytokines.
- Treatment: Add the corresponding concentrations of **apremilast** or vehicle control to the basolateral (bottom) chamber containing the HaCaT cells.
- Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO₂.

D. Sample Collection

- Supernatant: Carefully collect the culture medium from the basolateral chamber of each well. Centrifuge at 300 x g for 5 minutes to pellet any debris. Transfer the supernatant to a new tube and store at -80°C for cytokine analysis.
- Cell Lysate for RNA:
 - Remove the Transwell insert.
 - Wash the HaCaT cell monolayer twice with ice-cold PBS.
 - Add 350 µL of an appropriate lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) directly to the well.
 - Scrape the cells and collect the lysate. Store at -80°C for RNA extraction.

Protocol 2: Downstream Analysis

A. Cytokine Quantification by ELISA

This protocol provides a general guideline for measuring TNF-α and IL-6 protein levels in the collected supernatants. Always follow the specific manufacturer's instructions for your chosen ELISA kit.

- Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[\[17\]](#)[\[18\]](#)
- Procedure:
 - Thaw collected supernatants on ice.
 - Use commercially available human TNF-α and IL-6 ELISA kits.
 - Prepare the standard curve according to the kit's protocol.
 - Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

- Incubate, wash, and add the detection antibody as instructed.
- Add the substrate solution and stop the reaction.
- Read the absorbance at the specified wavelength (typically 450 nm) using a microplate reader.
- Data Analysis: Calculate the cytokine concentrations in your samples by interpolating their absorbance values from the standard curve.

B. Gene Expression Analysis by RT-qPCR

This protocol outlines the analysis of key inflammatory gene expression in the HaCaT cell lysates.

- Principle: Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) measures the amplification of a targeted DNA molecule during the PCR, allowing for quantification of mRNA levels.[\[19\]](#)
- Procedure:
 - RNA Extraction: Extract total RNA from the HaCaT cell lysates using a commercial kit (e.g., Qiagen RNeasy Mini Kit). Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
 - cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
 - qPCR: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, your cDNA template, and primers for your target genes and a housekeeping gene.
- Data Analysis:
 - Calculate the cycle threshold (Ct) values for each gene.
 - Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (e.g., GAPDH) to get the ΔCt .

- Calculate the relative gene expression using the $2^{-\Delta\Delta Ct}$ method, comparing the treated groups to the inflamed control group.[\[20\]](#)

Target Gene	Rationale for Analysis
TNF	Key pro-inflammatory cytokine, directly modulated by apremilast. [5]
IL6	Pro-inflammatory cytokine involved in psoriatic inflammation. [21]
IL17A / IL23A	Central cytokines in the Th17 axis of psoriasis pathogenesis. [4] [6]
GAPDH / ACTB	Housekeeping genes for data normalization.

Expected Results and Interpretation

- Inflamed Control vs. Vehicle Control: Expect a significant increase in the secretion of TNF- α and IL-6 proteins and upregulation of inflammatory gene expression in the inflamed control group compared to the vehicle control. This validates that the LPS stimulation of THP-1 cells successfully induced an inflammatory response in the HaCaT cells.
- Apremilast** Treatment vs. Inflamed Control: **Apremilast** treatment is expected to cause a dose-dependent reduction in the levels of TNF- α and IL-6 in the supernatant.[\[21\]](#)[\[22\]](#) Similarly, a significant downregulation in the mRNA expression of TNF, IL6, IL17A, and IL23A in HaCaT cells should be observed.[\[19\]](#)

These results would demonstrate that **apremilast** effectively suppresses the inflammatory response in a psoriasis-relevant cell culture model, consistent with its known mechanism of action.[\[5\]](#)[\[6\]](#) This validated model can then be used for screening new anti-psoriatic compounds or further investigating the complex cellular interactions in inflammatory skin disease.

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